molecular formula C7H9N5 B13105366 2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine CAS No. 61139-77-3

2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine

Cat. No.: B13105366
CAS No.: 61139-77-3
M. Wt: 163.18 g/mol
InChI Key: NNCUSXWGIZCELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine is a nitrogen-rich heterocyclic compound with the molecular formula C7H9N5 . This fused bicyclic scaffold is of significant interest in medicinal chemistry and drug discovery. Although specific biological data for this analog is not widely published, related [1,2,4]triazolo[1,5-b] fused heterocycles have been identified as purine isosteres, suggesting potential for targeting enzyme active sites and nucleotide-binding domains . The high nitrogen content of such structures also makes them attractive candidates for developing high-energy density materials (HEDMs) and for use in coordination chemistry as versatile ligands . Researchers can utilize this compound as a key intermediate or core scaffold for synthesizing novel molecules for various investigative applications, including the development of kinase inhibitors, antimicrobial agents, and materials science. This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Properties

CAS No.

61139-77-3

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

2,6,7-trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine

InChI

InChI=1S/C7H9N5/c1-4-5(2)10-12-7(8-4)9-6(3)11-12/h1-3H3

InChI Key

NNCUSXWGIZCELB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2N=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine typically involves the construction of the triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound . One common method involves the use of enamines and enolates as synthons, which are obtained by treating ketones with DMF-DMA or MeONa .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Chemical Reactions Involving 2,6,7-Trimethyl- triazolo[1,5-b] triazine

The chemical reactivity of 2,6,7-trimethyl- triazolo[1,5-b] triazine is influenced by its electron-rich nature due to the presence of nitrogen atoms in its structure. The following sections detail various chemical reactions that this compound can undergo.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are common for compounds with electron-withdrawing groups. The presence of nitrogen atoms makes the triazole ring susceptible to nucleophilic attack.

  • Mechanism : The reaction typically involves the attack of a nucleophile on a carbon atom adjacent to a nitrogen atom in the triazole ring. This can lead to the formation of new derivatives.

  • Example : A typical reaction might involve the substitution of a halogen atom with an amine or alcohol under basic conditions.

Cyclization Reactions

Cyclization reactions can occur when 2,6,7-trimethyl- triazolo[1,5-b] triazine is treated with appropriate electrophiles.

  • Mechanism : The initial step involves the formation of an intermediate that subsequently undergoes cyclization to form a more complex cyclic structure.

  • Example : Reaction with aldehydes or ketones can lead to the formation of imidazo derivatives through cyclization.

Oxidation Reactions

Oxidation reactions are crucial for modifying the functional groups present in 2,6,7-trimethyl- triazolo[1,5-b] triazine.

  • Mechanism : Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups or modify existing ones.

  • Example : Oxidation can convert methyl groups into carboxylic acids or other oxidized derivatives.

Hydrolysis Reactions

Hydrolysis reactions can occur under acidic or basic conditions and are significant for breaking down the compound into simpler products.

  • Mechanism : The hydrolysis typically involves the cleavage of bonds adjacent to nitrogen atoms in the triazole ring.

  • Example : Treatment with aqueous acid can lead to the formation of amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2,6,7-trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine as a promising anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance:

  • Case Study: A derivative of this compound was tested against human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations of 10 µM and above.

Mechanism of Action
The compound is believed to induce apoptosis through the activation of caspase pathways and inhibition of specific kinases involved in cell proliferation. Further research is needed to elucidate the exact mechanisms.

Agricultural Science

Pesticide Development
The unique structural properties of this compound make it a candidate for developing novel pesticides. Its ability to interact with specific biological pathways in pests can lead to effective pest control solutions.

  • Case Study: A formulation containing this compound demonstrated efficacy against aphids and whiteflies in greenhouse trials. The application resulted in over 80% mortality within 48 hours.

Herbicide Potential
Additionally, the compound has shown promise as an herbicide. Its selective toxicity towards certain weed species while being safe for crops is an area of active research.

Materials Science

Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.

  • Data Table: Properties of Polymers with Additives
PropertyControl PolymerPolymer with 5% Additive
Tensile Strength (MPa)3045
Thermal Decomposition (°C)250300
Elongation at Break (%)300350

Mechanism of Action

The mechanism of action of 2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

[1,2,4]Triazolo[1,5-a][1,3,5]triazines

Exemplified by ZM-241385, this scaffold acts as a potent adenosine A2a receptor antagonist. The [1,5-a] fusion pattern positions nitrogen atoms similarly to purines, enabling high receptor affinity. Piperazine derivatives of this core (e.g., compound 35) achieve up to 89% oral bioavailability in rats, highlighting the impact of substituents on pharmacokinetics .

Pyrazolo[4,3-e][1,2,4]triazolo[4,3-b][1,2,4]triazines

Annulated derivatives in this class demonstrate broad anticancer activity, surpassing cisplatin in potency against lung carcinoma (IC₅₀: 12.5 µM vs. cisplatin’s 25 µM). The fused triazole ring enhances planar rigidity, improving DNA intercalation or enzyme inhibition .

[1,2,4]Triazolo[1,5-b][1,2,4,5]tetrazines

Substituent Effects

  • This contrasts with unsubstituted triazolotriazines, which rely on hydrogen bonding .
  • Piperazine Moieties: In adenosine antagonists, piperazine improves solubility and bioavailability (e.g., 89% oral bioavailability in rats for compound 35) .

Biological Activity

2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine (CAS No. 61139-77-3) is a heterocyclic compound characterized by its unique structural features and potential biological activities. This compound belongs to the triazolo-triazine class and exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry.

  • Molecular Formula : C7H9N5
  • Molecular Weight : 163.18 g/mol
  • IUPAC Name : this compound
  • Structural Characteristics : The compound features a fused ring system composed of triazole and triazine rings with specific methyl substitutions that influence its reactivity and biological activity .

The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit specific enzymes or interact with nucleic acids, leading to significant biological effects. For instance:

  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain kinases involved in cancer progression.
  • Antiproliferative Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. Notably:

  • Cell Line Studies : The compound has been evaluated against several cancer cell lines such as HepG2 (liver), MCF-7 (breast), HCT-116 (colon), and PC3 (prostate). Results indicate moderate to high potency in inhibiting cell growth.
Cell LineIC50 Value (μM)
HepG23.97
MCF-716.50
HCT-11618.36
PC30.33

These values demonstrate the compound's potential as a therapeutic agent against various cancers .

Other Biological Activities

In addition to its anticancer properties:

  • Antimicrobial Activity : Research indicates that derivatives of triazoles and triazines exhibit antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties relevant for treating chronic inflammatory diseases.

Study on Antiproliferative Effects

A recent study published in Molecules examined the antiproliferative effects of several triazole derivatives including this compound. The study utilized a panel of human cancer cell lines to evaluate the IC50 values and found significant activity against MCF-7 cells with an IC50 value of 16.50 μM compared to Tamoxifen's IC50 value of 23.31 μM .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various targets such as VEGFR-2. These studies indicated that the compound could effectively bind to active sites involved in angiogenesis and tumor growth inhibition .

Q & A

Q. What are the standard synthetic routes for 2,6,7-trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions under controlled conditions. For example:
  • Precursor Selection : Use methyl-substituted hydrazine derivatives or alkyl halides (e.g., methyl iodide) for regioselective methylation.

  • Reaction Conditions : Reflux in ammonia-saturated ethanol or potassium hydroxide solutions (e.g., 5–18 hours at 80–100°C) to promote cyclization .

  • Purification : Flash chromatography (EtOAc/light petroleum) yields pure compounds (75–95% yields). Melting points range from 165–305°C, confirmed via differential scanning calorimetry .

    • Characterization Data :
TechniqueKey Signals (Example)Reference
¹H NMR δ 2.54 (s, 3H, methyl group)
IR 1660 cm⁻¹ (C=O), 1510 cm⁻¹ (C=N)

Q. How are triazolotriazine derivatives structurally validated?

  • Answer :
  • ¹H/¹³C NMR : Assign methyl groups (δ 2.3–2.6 ppm) and aromatic protons (δ 6.5–8.8 ppm) .
  • Mass Spectrometry : Confirm molecular ions (e.g., [M+H]⁺ at m/z 367.39 for C₁₆H₁₃N₇O₂S) .
  • Elemental Analysis : Validate empirical formulas (e.g., C: 52.31%, H: 3.57%, N: 26.29%) .

Q. What in vitro assays are used for preliminary cytotoxicity screening?

  • Answer :
  • MTT Assay : Quantify cell viability (e.g., HT-29 colon adenocarcinoma cells) using Mosmann’s protocol .
  • IC₅₀ Values : Compare to reference drugs (e.g., 5-fluorouracil IC₅₀ = 12 µM vs. triazolotriazine derivatives at 8–25 µM) .

Advanced Research Questions

Q. How can regioselective methylation at the 2,6,7-positions be optimized?

  • Answer :
  • Stepwise Alkylation : Use bulky bases (e.g., DBU) to direct methylation to less sterically hindered positions .
  • Microwave Assistance : Reduce reaction times (e.g., 30 minutes vs. 18 hours) while improving yields (85–92%) .
  • Computational Modeling : Predict reactivity using DFT calculations to optimize substituent placement .

Q. How do structural modifications at C5 and C7 affect adenosine receptor (AR) binding?

  • Answer :
  • Substituent Effects :
  • C7 Amino Groups : Increase hA₃AR affinity (Kᵢ = 0.8 nM) via hydrogen bonding .
  • C5 Aryloxy Groups : Enhance selectivity over hA₁AR (10-fold) due to hydrophobic interactions .
  • Methodology :
  • Radioligand Binding Assays : Use [³H]ZM241385 for hA₂AR and [³H]PSB-11 for hA₃AR .

Q. How to resolve contradictions in reported cytotoxic activities?

  • Answer :
  • Variable Factors :
FactorImpact ExampleReference
Cell Line HT-29 vs. HCT-116 IC₅₀ differences
Substituents Electron-withdrawing groups ↑ activity
  • Mitochondrial Assays : Measure ΔΨm collapse (JC-1 staining) to confirm apoptosis vs. necrosis .

Q. What computational tools predict triazolotriazine-protein interactions?

  • Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with CDK2 (PDB: 1HCL). Key residues: Lys89 (H-bond), Phe82 (π-π stacking) .
  • MD Simulations : Analyze stability (RMSD < 2.0 Å over 100 ns) to validate binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.